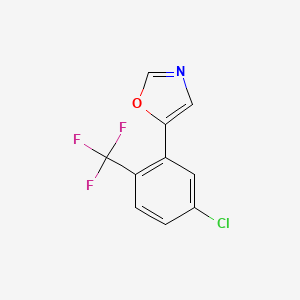

5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[5-chloro-2-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-1-2-8(10(12,13)14)7(3-6)9-4-15-5-16-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZOACHBMPYNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Techniques for Structural Characterization of 5 5 Chloro 2 Trifluoromethyl Phenyl Oxazole

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural components. The predicted Raman spectrum of 5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole is expected to exhibit characteristic peaks corresponding to the vibrations of the substituted phenyl ring, the oxazole (B20620) ring, and the trifluoromethyl group.

The 5-chloro-2-(trifluoromethyl)phenyl moiety is anticipated to produce several distinct Raman shifts. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. openstax.orglibretexts.orgorgchemboulder.com In-plane C-C stretching vibrations within the benzene (B151609) ring are expected to generate prominent peaks between 1450 and 1600 cm⁻¹. openstax.orglibretexts.orgorgchemboulder.com The presence of the trifluoromethyl group (-CF₃) is characterized by strong symmetric and asymmetric stretching vibrations, which are expected to appear in the 1100-1350 cm⁻¹ range. The C-Cl stretching vibration is predicted to be in the lower frequency region, typically around 700-800 cm⁻¹.

The oxazole ring also contributes a unique set of vibrational modes. Characteristic ring stretching vibrations, often involving C=C, C=N, and C-O bonds, are expected in the 1500-1650 cm⁻¹ region. Ring breathing modes and other deformations will appear at lower wavenumbers.

A summary of the predicted characteristic Raman shifts for this compound is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Structural Unit |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Phenyl Ring |

| 1580-1610 | Aromatic C=C Stretch | Phenyl Ring |

| 1500-1550 | C=N Stretch | Oxazole Ring |

| 1470-1490 | Aromatic C=C Stretch | Phenyl Ring |

| 1300-1350 | -CF₃ Asymmetric Stretch | Trifluoromethyl Group |

| 1120-1180 | -CF₃ Symmetric Stretch | Trifluoromethyl Group |

| 1050-1080 | Oxazole Ring Breathing | Oxazole Ring |

| 750-800 | C-Cl Stretch | Chlorophenyl Group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. The chemical formula for this compound is C₁₀H₅ClF₃NO. The predicted exact mass of the molecular ion ([M]⁺˙) can be calculated with high precision.

Upon electron ionization, the molecular ion is expected to undergo fragmentation, providing valuable structural information. The bond between the phenyl and oxazole rings is a likely point of cleavage. Fragmentation of the oxazole ring itself is also anticipated, potentially leading to the loss of small neutral molecules like CO or HCN, which is a known fragmentation pathway for phenyl-substituted oxazoles. clockss.org The trifluoromethyl and chloro substituents on the phenyl ring will also influence the fragmentation, potentially leading to the loss of these groups or the formation of characteristic fragment ions. For instance, the fragmentation of related halogenated phenyl compounds often involves the loss of the halogen atom. nih.gov

The predicted major fragmentation pathways and the corresponding high-resolution masses of the resulting ions are detailed in the table below.

| Predicted m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 275.0015 | [C₁₀H₅ClF₃NO]⁺˙ | Molecular Ion |

| 240.0039 | [C₁₀H₅F₃NO]⁺˙ | Loss of Cl radical |

| 206.0248 | [C₉H₅ClNO]⁺˙ | Loss of CF₃ radical |

| 179.9984 | [C₇H₃ClF₃]⁺˙ | Cleavage of the C-C bond between the rings, charge on the phenyl fragment |

| 95.0241 | [C₃H₂NO]⁺ | Cleavage of the C-C bond between the rings, charge on the oxazole fragment |

| 144.9903 | [C₇H₄Cl]⁺ | Loss of CF₃ radical from the phenyl fragment |

| 67.0187 | [C₃H₂N]⁺˙ | Loss of CO from the oxazole fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated π-system formed by the phenyl and oxazole rings.

Aromatic and heteroaromatic compounds typically exhibit strong absorptions corresponding to π → π* transitions. For 2,5-diaryloxazoles, these transitions are often observed in the range of 300-400 nm. scielo.br The presence of substituents on the phenyl ring can influence the position and intensity of these absorption bands. The chloro and trifluoromethyl groups, being electron-withdrawing, may cause a slight shift in the absorption maxima compared to an unsubstituted phenyl-oxazole. Generally, aromatic compounds show a more intense absorption band around 205 nm and a less intense band in the 255-275 nm range. openstax.orglibretexts.org

Based on data for analogous structures, the predicted electronic transitions and their corresponding absorption maxima (λmax) are summarized in the table below.

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~210 | π → π | Phenyl Ring |

| ~260 | π → π | Phenyl Ring (less intense) |

| ~310-330 | π → π* | Conjugated Phenyl-Oxazole System |

Computational and Theoretical Chemistry of 5 5 Chloro 2 Trifluoromethyl Phenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and other key characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method. irjweb.comnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. irjweb.comajchem-a.com This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. ajchem-a.com The optimization process would reveal the relative orientation of the chloro-trifluoromethylphenyl group with respect to the oxazole (B20620) ring, which is crucial for understanding its steric and electronic properties.

Ab Initio Methods , such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide benchmark results for molecular geometries and energies. Comparing results from DFT and ab initio methods can offer a more comprehensive understanding of the molecule's conformational preferences.

The optimized structure would likely show a non-planar arrangement, with a specific dihedral angle between the phenyl and oxazole rings to minimize steric hindrance between the substituents and the heterocyclic ring.

The electronic character of a molecule is defined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energies of these orbitals (E_HOMO and E_LUMO) and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. irjweb.com

E_HOMO : A higher HOMO energy suggests a greater tendency to donate electrons, indicating it is more reactive towards electrophiles.

E_LUMO : A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE) : A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. irjweb.com Conversely, a large energy gap indicates high stability. dergipark.org.tr

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available in literature |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. nih.gov

Chemical Potential (μ) : Calculated as μ = (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Global Chemical Hardness (η) : Calculated as η = (E_LUMO - E_HOMO) / 2, it represents the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), this descriptor measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. irjweb.com

Polarizability : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular interactions.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

| Descriptor | Formula | Description | Typical Calculated Value |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | Data not available in literature |

| Global Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer | Data not available in literature |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability | Data not available in literature |

| Polarizability | - | Deformation of electron cloud | Data not available in literature |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net

In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., lone pairs on oxygen or nitrogen atoms). These are the most likely sites for electrophilic attack. For this compound, the nitrogen and oxygen atoms of the oxazole ring would be expected to be in this region. kbhgroup.in

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

Charge distribution analysis, such as Mulliken population analysis, provides quantitative values for the partial atomic charges on each atom in the molecule. This analysis complements the MEP map by assigning specific numerical charges, further clarifying the electronic landscape of the molecule and its reactive tendencies.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, optimized geometry at zero Kelvin, molecules in reality are dynamic and exist in various conformations at physiological temperatures. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for the system. This allows for the exploration of the molecule's conformational space, identifying the most populated conformations and the energy barriers between them. The simulation can reveal the flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and oxazole rings, and how solvent interactions might influence its preferred shape.

Molecular Docking Studies: Methodological Framework for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. researchgate.netnih.govbioinformation.net

The methodological framework for docking this compound to a specific protein target involves several key steps:

Preparation of the Receptor and Ligand : The three-dimensional crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. The ligand, this compound, is built and its geometry is optimized using methods like DFT.

Grid Generation : The active site or binding pocket of the receptor is defined. A grid is generated within this site to calculate the potential energy of interaction between the ligand and the receptor atoms.

Docking Simulation : A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the defined binding site. Each pose is scored based on a scoring function that estimates the binding free energy.

Analysis of Results : The top-scoring poses are analyzed to identify the most likely binding mode. This includes examining intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. The docking score provides a qualitative estimate of the binding affinity. nih.gov

For this compound, docking studies could elucidate how the chloro, trifluoromethyl, and oxazole moieties contribute to binding within a specific protein active site, providing a hypothesis for its mechanism of action. nih.gov

Analysis of Binding Site Interactions and Molecular Recognition Profiles

The potential of a molecule to interact with a biological target, such as an enzyme or receptor, is fundamentally governed by a variety of non-covalent interactions. For this compound, a theoretical analysis of its structure allows for the prediction of its likely binding site interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The oxazole ring of this compound contains two potential hydrogen bond acceptors: the nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom and the oxygen atom can accept hydrogen bonds from suitable donor groups within a binding site, such as the hydroxyl (-OH) or amine (-NH) groups of amino acid residues like serine, threonine, or lysine.

π-π Stacking: The aromatic phenyl ring and the heterocyclic oxazole ring in this compound are capable of engaging in π-π stacking interactions. These interactions can occur with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in a protein's binding site. The geometry of this interaction can be either face-to-face or edge-to-face, contributing to the stability of the ligand-protein complex.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Oxazole Nitrogen, Oxazole Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine |

| Hydrophobic Interactions | Trifluoromethylphenyl group, Chloro substituent | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine |

| π-π Stacking | Phenyl ring, Oxazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a series of compounds with their physicochemical properties or biological activities, respectively. For a novel compound like this compound, these models can be invaluable for predicting its behavior and for the rational design of new, potentially more effective, derivatives.

A hypothetical QSAR or QSPR study for derivatives of this compound would involve the generation of a dataset of structurally similar molecules and the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifying the substituents on the phenyl ring would alter the electron density distribution and could be correlated with changes in activity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of the trifluoromethyl group, for example, would be a significant steric descriptor influencing how the molecule fits into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The chloro and trifluoromethyl groups on the phenyl ring of this compound are expected to contribute significantly to a higher logP value, which can be correlated with membrane permeability and binding to hydrophobic targets.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a series of analogues of this compound, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be employed to build a predictive model. Such a model could take the form of an equation that relates a combination of these descriptors to a specific property or activity. This would allow for the virtual screening of new designs and the prioritization of synthetic efforts towards compounds with improved characteristics.

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Influenced by the electronegative Cl, F, N, and O atoms; crucial for interaction with polar residues. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | The size and shape of the molecule dictate its fit within a binding site. |

| Hydrophobic | LogP | The trifluoromethyl and chloro groups contribute to high lipophilicity, affecting solubility and hydrophobic interactions. |

| Topological | Connectivity Indices, Wiener Index | Describe the overall molecular structure and branching, which can be related to its activity. |

Crystallographic and Solid State Investigations of 5 5 Chloro 2 Trifluoromethyl Phenyl Oxazole and Its Congeners

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole and its analogs, SCXRD reveals detailed information about their molecular conformation, as well as the parameters of their crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of phenyl-oxazole derivatives in the solid state is largely defined by the dihedral angle between the planar phenyl and oxazole (B20620) rings. This orientation is influenced by the steric and electronic effects of the substituents on the phenyl ring. In the case of this compound, the bulky trifluoromethyl group at the ortho-position and the chloro group at the meta-position are expected to cause significant twisting between the two ring systems.

Studies on analogous compounds provide valuable insights. For instance, in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the dihedral angle between the 4-chlorophenyl ring and the oxazole ring is 62.8 (2)°. nih.gov Similarly, in another related structure, the dihedral angle between a benzofuran (B130515) ring system and a 2-fluorophenyl ring is 32.53 (5)°. researchgate.net In cationic iridium complexes containing phenyl and pyrazole (B372694) rings, the dihedral angles were found to be influenced by fluorination, ranging from 5.0° to 21°. nih.gov For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, two primary conformers have been identified which differ in the orientation of the ester group relative to the oxazole ring. nih.gov This evidence suggests that the conformation of this compound in the crystalline state likely involves a non-coplanar arrangement of its phenyl and oxazole rings, a hypothesis that can be definitively confirmed by specific SCXRD analysis.

Crystallographic Parameters and Space Group Determination

The table below presents crystallographic data for several congeners, highlighting the variations in crystal systems and unit cell parameters that arise from different substitution patterns.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl] | Monoclinic | P2₁/c | 9.3158 | 10.8176 | 18.9449 | 90 | 100.571 | 90 | nih.gov |

| N'-Acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | 8.9164 | 9.7058 | 17.7384 | 88.308 | 89.744 | 86.744 | eurjchem.com |

| 3-[4-(Trifluoromethyl)Phenyl]... nih.govnih.govOxazole | Monoclinic | P 1 21/n 1 | - | - | - | - | - | - | ejournal.by |

Analysis of Intermolecular Interactions in the Solid State

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and influence the material's physical properties.

Hydrogen Bonding Networks

In the absence of classical hydrogen bond donors like O-H or N-H, weaker C-H···O and C-H···N hydrogen bonds often play a significant role in the crystal packing of oxazole derivatives. nih.gov The oxygen and nitrogen atoms of the oxazole ring can act as hydrogen bond acceptors. For instance, in the crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, molecules form dimers through two distinct C–H···O hydrogen bonds. researchgate.net Similar interactions are expected to contribute to the supramolecular assembly of this compound.

Halogen Bonding Interactions Involving Chlorine and Fluorine

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov The chlorine and fluorine atoms in this compound can participate in such interactions. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilic character of the chlorine atom.

π-π Stacking and Other Non-Covalent Interactions

The aromatic phenyl and oxazole rings are capable of engaging in π-π stacking interactions, which are important for stabilizing the crystal structure. mdpi.com These interactions can be either face-to-face or offset. The degree of stacking is influenced by the substituents on the phenyl ring. Fluorination of phenyl rings has been shown to reinforce intramolecular π-π stacking interactions, with centroid-centroid distances decreasing to as low as 3.52 Å. nih.gov In the crystal structures of some oxazole derivatives, weak π–π stacking interactions link molecules into a network. nih.gov In addition to direct stacking, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed and contribute to crystal cohesion. nih.govnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a three-dimensional surface that elucidates close contacts. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by a boundary where the electron density of the molecule is equal to the sum of the electron densities of all its neighboring molecules.

The surface can be color-coded to highlight different properties. For instance, the dnorm surface, which is a normalized contact distance, uses a red-white-blue color scheme. Red spots indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions denote contacts longer than the van der Waals radii. Other properties such as di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface) are also used to analyze these interactions.

For instance, in a study of a related chlorophenyl-substituted oxazole, Hirshfeld surface analysis revealed that H···H interactions accounted for the largest percentage of surface contacts, indicating the prevalence of van der Waals forces in the crystal packing. gazi.edu.tr The 2D fingerprint plots for this compound showed distinct spikes characteristic of specific interactions, allowing for the quantification of contributions from C···H, O···H, and Cl···H contacts. gazi.edu.trnih.gov While specific data for this compound is not available, a hypothetical breakdown of its intermolecular contacts based on the analysis of similar structures is presented in the table below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Determined from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40.5 |

| F···H/H···F | 18.2 |

| C···H/H···C | 15.8 |

| O···H/H···O | 9.7 |

| Cl···H/H···Cl | 8.5 |

| N···H/H···N | 4.3 |

Mechanistic Structure Interaction Relationship Studies of 5 5 Chloro 2 Trifluoromethyl Phenyl Oxazole and Its Analogues

Methodological Framework for Structure-Interaction Relationship Studies

The investigation into the structure-interaction relationships of 5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole and its analogues employs a variety of computational and experimental techniques. A primary approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. connectjournals.comdntb.gov.ua These models mathematically correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the activity of novel molecules. connectjournals.com

Molecular docking simulations are another critical tool. mdpi.comrsc.orgresearchgate.net These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com This approach is instrumental in understanding how the chloro and trifluoromethyl substituents of the titular compound contribute to its binding affinity.

Pharmacophore mapping is also utilized to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. connectjournals.com By understanding the key features of this compound that are critical for its interaction with a biological target, medicinal chemists can design new molecules with improved properties. researchgate.netnih.gov

Advanced spectroscopic techniques and X-ray crystallography, when available, provide experimental validation of the computational models. These methods offer direct observation of the ligand-receptor complex, confirming the binding mode and the specific atomic-level interactions that govern molecular recognition.

Table 1: Methodological Approaches for Structure-Interaction Analysis

| Methodology | Description | Application to this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of compounds to their biological activity. connectjournals.comdntb.gov.ua | Predicting the activity of analogues with different substitution patterns on the phenyl or oxazole (B20620) rings. |

| Molecular Docking | Computational simulation of a ligand binding to a receptor's active site. mdpi.comrsc.orgresearchgate.net | Elucidating the binding orientation and key interactions of the chloro and trifluoromethyl groups within the target's binding pocket. |

| Pharmacophore Mapping | Identifying the essential 3D arrangement of functional groups required for biological activity. connectjournals.com | Defining the critical features for the design of novel analogues with enhanced potency and selectivity. |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the ligand-receptor complex. | Experimental validation of the binding mode predicted by molecular docking. |

Influence of Halogen and Trifluoromethyl Substituents on Molecular Recognition and Binding Profiles

Furthermore, the CF3 group is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access its target. mdpi.comresearchgate.net Its steric bulk, while relatively small, can also be crucial for achieving a complementary fit within a receptor's binding pocket, thereby enhancing binding affinity and selectivity. nbinno.com The metabolic stability of the molecule is also often increased by the presence of a trifluoromethyl group due to the high strength of the carbon-fluorine bond. mdpi.com

The chlorine atom, another electron-withdrawing group, also contributes to the electronic properties of the phenyl ring and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The presence of both a chloro and a trifluoromethyl group can create a unique electronic and steric profile that dictates the molecule's binding orientation and strength. In some cases, the trifluoromethyl group can serve as a bioisostere for a chlorine atom due to their similar steric demands. researchgate.net

Table 2: Physicochemical Properties and Interaction Potential of Key Substituents

| Substituent | Electronic Effect | Steric Effect | Influence on Lipophilicity | Potential Interactions |

|---|---|---|---|---|

| -Cl | Electron-withdrawing | Moderate | Increases | Halogen bonding, hydrophobic interactions |

| -CF3 | Strongly electron-withdrawing nbinno.com | Moderate but significant nbinno.com | Significantly increases mdpi.comresearchgate.net | Dipole-dipole, hydrophobic, and potential weak hydrogen bonds |

Stereoelectronic Effects on Molecular Interactions

The term stereoelectronic effects refers to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the interplay between the electronic properties of the oxazole ring and the substituents on the phenyl ring is critical for its molecular interactions. The oxazole ring itself is a five-membered heterocycle with specific electronic characteristics, including the presence of nitrogen and oxygen atoms that can act as hydrogen bond acceptors. semanticscholar.orgirjweb.comijpsonline.com

The electron-withdrawing nature of the chloro and trifluoromethyl groups significantly lowers the electron density of the attached phenyl ring. This, in turn, influences the electronic character of the entire molecule, including the oxazole moiety. The molecular electrostatic potential (MEP) surface, which illustrates the charge distribution on the molecule, is a valuable tool for understanding these effects. irjweb.com Regions of negative potential, often associated with the heteroatoms of the oxazole ring, are likely sites for attractive electrostatic interactions with biological targets.

The relative orientation of the phenyl and oxazole rings is also governed by stereoelectronic factors. Torsional angles between the rings can be influenced by the steric bulk of the ortho-trifluoromethyl group, which may lead to a non-planar conformation. This preferred conformation will, in turn, dictate how the molecule presents its interaction points to a binding partner.

Rational Ligand Design Principles Derived from Structure-Interaction Analysis

The insights gained from structure-interaction studies of this compound provide a foundation for the rational design of new ligands with improved properties. researchgate.net A key principle is the strategic modification of the substitution pattern on the phenyl ring to optimize binding affinity and selectivity. For instance, replacing the chloro group with other halogens could modulate the potential for halogen bonding and alter lipophilicity.

Another design strategy involves modifying the oxazole core. While the current focus is on a phenyl-substituted oxazole, exploring other heterocyclic rings could lead to novel scaffolds with different interaction profiles. researchgate.netnih.gov The understanding of the key pharmacophoric features of this compound allows for the design of simplified or more complex analogues that retain the essential binding elements while improving other properties.

Computational approaches, such as molecular docking and QSAR, are integral to this design process. connectjournals.com By creating virtual libraries of analogues and predicting their binding affinities and other properties, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.net The ultimate goal is to leverage the detailed understanding of the structure-interaction relationships of the parent compound to create new molecules with enhanced therapeutic potential.

Emerging Research Applications and Future Directions in Chemical Science Non Biological/non Clinical

Applications in Materials Science (e.g., Optical Materials, Dyes, Liquid Crystals)

The unique electronic and structural characteristics of 5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole make it a promising candidate for the development of advanced materials. The combination of the electron-withdrawing trifluoromethyl group and the chloro substituent on the phenyl ring can significantly influence the molecule's photophysical properties, potentially leading to applications as optical materials, dyes, and liquid crystals.

Research into similarly structured fluorinated benzoxazole-terminated compounds has demonstrated their utility in high birefringence liquid crystal mixtures. The presence of fluorine atoms can lead to low melting points and wide nematic phase intervals, which are desirable properties for liquid crystal displays and other electro-optical devices. The trifluoromethyl group in this compound could likewise contribute to favorable mesomorphic properties. The investigation of related azo/ester derivatives has shown that lateral fluorination can influence mesomorphic stability and optical activity, suggesting that the specific substitution pattern in the target molecule could be fine-tuned to achieve desired liquid crystalline phases.

Furthermore, the oxazole (B20620) core, in conjunction with the substituted phenyl ring, forms a conjugated system that is often associated with fluorescence. Phenyl-substituted oxazoles and isoxazoles are known to exhibit interesting photophysical behaviors, and the presence of electron-withdrawing groups can modulate the emission wavelengths and quantum yields. This opens up possibilities for the use of this compound as a building block for novel fluorescent dyes or as a component in organic light-emitting diodes (OLEDs).

Table 1: Potential Material Science Applications and Influential Structural Features

| Potential Application | Key Structural Feature(s) | Anticipated Properties |

|---|---|---|

| Optical Materials (e.g., OLEDs) | Phenyl-oxazole conjugated system, trifluoromethyl and chloro groups | Tunable fluorescence, potential for high quantum yields. |

| Dyes | Extended π-conjugation | Strong absorption in the UV-Vis region, potential for vibrant color. |

| Liquid Crystals | Rigid core structure, potential for anisotropic molecular shape | Formation of mesophases (e.g., nematic, smectic). |

Role in Catalysis and Advanced Organic Synthesis

The oxazole moiety is a well-established ligand in coordination chemistry and has been successfully employed in various catalytic systems. The nitrogen atom of the oxazole ring can coordinate to transition metals, such as palladium, forming stable complexes that can catalyze a wide range of organic transformations.

Palladium complexes bearing oxazoline (B21484) ligands, which are structurally related to oxazoles, have shown high activity in catalytic allylic substitutions. Similarly, palladium complexes with indolyl-oxazoline ligands have been investigated for their catalytic activity in Suzuki cross-coupling reactions. Given these precedents, it is conceivable that this compound could serve as a ligand in palladium-catalyzed cross-coupling reactions, where the electronic properties of the substituted phenyl ring could influence the catalytic activity and selectivity.

In addition to its role as a ligand, the oxazole ring itself can be a valuable building block in advanced organic synthesis. The development of methods for the direct arylation of oxazoles at the C2 and C5 positions using palladium catalysis highlights the utility of this heterocycle in constructing complex molecular architectures. The presence of the chloro and trifluoromethyl substituents on the phenyl ring of this compound provides additional handles for further functionalization, making it a versatile intermediate for the synthesis of more elaborate molecules.

Table 2: Potential Roles in Catalysis and Synthesis

| Role | Description | Potential Advantages of the Target Compound |

|---|---|---|

| Ligand in Catalysis | The oxazole nitrogen can coordinate to transition metals (e.g., Palladium). | The electron-withdrawing groups may modulate the electronic properties of the metal center, influencing catalytic performance. |

| Synthetic Building Block | The substituted phenyl-oxazole core can be a key component in the synthesis of larger, more complex molecules. | The chloro and trifluoromethyl groups offer sites for further chemical modification. |

Chemo- and Regioselective Transformations for Complex Molecule Construction

The construction of complex organic molecules with high precision is a central goal of modern organic synthesis. The ability to selectively functionalize a molecule at a specific position is crucial for achieving this goal. The oxazole ring offers multiple sites for potential functionalization, and the development of chemo- and regioselective methods for its transformation is an active area of research.

For instance, regioselective metalation of the oxazole scaffold using TMP-bases of magnesium and zinc, followed by reaction with various electrophiles, provides a general method for the synthesis of 2,4,5-trisubstituted oxazoles. This approach allows for the controlled introduction of functional groups at specific positions of the oxazole ring, which is essential for building up molecular complexity.

The van Leusen oxazole synthesis is another powerful tool for the construction of oxazole-based molecules and has been utilized in the synthesis of various complex natural products and biologically active compounds. The versatility of this reaction, coupled with other modern synthetic methods like palladium-catalyzed cross-coupling reactions, provides a robust platform for the use of oxazoles as building blocks in the synthesis of intricate molecular targets. The specific substitution pattern of this compound could be strategically employed in such synthetic routes to access novel and complex chemical entities.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, offering powerful new tools for molecular design and property prediction. These computational approaches can accelerate the discovery of new materials and catalysts by screening vast chemical spaces and identifying promising candidates with desired properties.

For a molecule like this compound, ML models could be trained to predict its photophysical properties, liquid crystalline behavior, or catalytic activity based on its structural features. For example, machine learning models have been developed to predict the fluorination strength of electrophilic fluorinating reagents and to predict the reaction yields for the synthesis of carboxylated azoles. Similar approaches could be applied to predict the properties and reactivity of fluorinated phenyl oxazoles.

Furthermore, generative AI models can be used to design novel oxazole-based molecules with optimized properties for specific applications. By learning the structure-property relationships from existing data, these models can propose new chemical structures that are likely to exhibit enhanced performance as optical materials, ligands for catalysis, or building blocks for complex molecule synthesis. The integration of AI and ML with experimental chemistry holds the promise of a more efficient and targeted approach to the discovery and development of new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-(5-chloro-2-(trifluoromethyl)phenyl)oxazole?

- Answer : The synthesis typically involves heterogenous catalysis in PEG-400 medium. For example, substituted oxazoles can be synthesized by reacting chlorobenzyl-oxy-phenyl-ethyl-thio precursors with substituted chlorobenzoyl chlorides under catalytic conditions (Bleaching Earth Clay, pH 12.5) at 70–80°C. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

- Key Reaction Conditions :

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Bleaching Earth Clay | PEG-400 | 70–80°C | 1 hour | 60–85% (analogous compounds) |

Q. How is this compound characterized spectroscopically?

- Answer : Characterization employs IR spectroscopy (C-F stretch at 1100–1250 cm⁻¹, C-Cl stretch at 750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm, oxazole protons at δ 8.3–8.5 ppm). For precise structural confirmation, X-ray crystallography is recommended (see Advanced Questions) .

Q. What biological evaluation strategies are used for oxazole derivatives like this compound?

- Answer : Common assays include:

- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7).

- Antioxidant Potential : DPPH radical scavenging or FRAP assays.

- Enzyme Inhibition : Kinase or receptor-binding studies using fluorescence polarization .

Advanced Research Questions

Q. How can solvent effects and catalytic systems be optimized for higher yields in synthesis?

- Answer : Solvent polarity and catalyst loading critically influence reaction kinetics. For example:

- PEG-400 enhances solubility of aromatic intermediates.

- Bleaching Earth Clay (10 wt%) improves regioselectivity by stabilizing transition states.

Systematic screening via DoE (Design of Experiments) can identify optimal conditions .

Q. What crystallographic data are available for this compound, and how do they inform structural analysis?

- Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with parameters:

| Parameter | Value |

|---|---|

| a (Å) | 9.3158 |

| b (Å) | 10.8176 |

| c (Å) | 18.9449 |

| β (°) | 100.571 |

| V (ų) | 1876.76 |

| These data confirm planarity of the oxazole ring and dihedral angles critical for π-π stacking in biological targets . |

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Answer : SAR studies show that:

- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability.

- Phenyl ring substitutions modulate binding to hydrophobic pockets (e.g., in kinase inhibitors).

For example, replacing -CF₃ with -OCH₃ reduces cytotoxicity by 40% in hepatocellular carcinoma models .

Q. How can contradictory data in pharmacological assays be resolved?

- Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

- Dose-response curves across multiple concentrations.

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).

For instance, conflicting IC₅₀ values in kinase inhibition may reflect ATP concentration differences .

Q. What advanced techniques are used to study reaction mechanisms in oxazole synthesis?

- Answer :

- DFT Calculations : To map energy profiles of cyclization steps.

- Isotopic Labeling : ¹⁸O tracing in oxazole ring formation.

- In Situ IR : Monitoring intermediate species during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.